molecular formula C24H22ClN3O5 B11176645 methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

Cat. No.: B11176645
M. Wt: 467.9 g/mol
InChI Key: XIORALMPLAEYAS-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[64002,6]dodecan-1-yl]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo[6.4.0.02,6]dodecan ring system: This is typically achieved through a series of cyclization reactions.

    Introduction of the 2-chlorophenyl group: This step involves the use of chlorinated aromatic compounds under specific conditions to ensure selective substitution.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[640

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[64002,6]dodecan-1-yl]acetate is unique due to its complex triazatricyclo ring system and the presence of multiple functional groups

Properties

Molecular Formula

C24H22ClN3O5

Molecular Weight

467.9 g/mol

IUPAC Name

methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

InChI

InChI=1S/C24H22ClN3O5/c1-33-17(29)13-24-19-18(21(30)28(22(19)31)16-10-6-5-9-15(16)25)20(14-7-3-2-4-8-14)27(24)12-11-26-23(24)32/h2-10,18-20H,11-13H2,1H3,(H,26,32)

InChI Key

XIORALMPLAEYAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12C3C(C(N1CCNC2=O)C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5Cl

Origin of Product

United States

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